molecular formula C10H9NO3 B1346512 Cyclopropyl(3-nitrophenyl)methanone CAS No. 5680-51-3

Cyclopropyl(3-nitrophenyl)methanone

Cat. No. B1346512
CAS RN: 5680-51-3
M. Wt: 191.18 g/mol
InChI Key: SPBSPZKRZGRRSE-UHFFFAOYSA-N
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Description

Cyclopropyl(3-nitrophenyl)methanone is an organic compound . It is a light yellow solid .


Molecular Structure Analysis

The molecular formula of Cyclopropyl(3-nitrophenyl)methanone is C10H9NO3 . The InChI code is 1S/C10H9NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7H,4-5H2 .


Physical And Chemical Properties Analysis

Cyclopropyl(3-nitrophenyl)methanone is a light yellow solid . The molecular weight is 191.18 g/mol .

Scientific Research Applications

Organic Synthesis and Material Science

  • Cyclopropyl(3-nitrophenyl)methanone has been utilized as a key intermediate in the synthesis of complex organic molecules. For instance, it played a crucial role in the convenient synthesis of ciproxifan, a histamine H3-receptor antagonist, demonstrating the compound's utility in the development of pharmaceutical agents (Stark, 2000).
  • The compound has also found applications in the synthesis of anticancer and antituberculosis derivatives, indicating its potential in the development of new therapeutic agents. A study highlighted the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives with significant antituberculosis and anticancer activities (Mallikarjuna, Padmashali, & Sandeep, 2014).
  • In material science, the compound has been explored as a combinatorial scaffold for the generation of structurally diverse alicyclic compounds, showcasing its versatility in the creation of new materials (Grover et al., 2004).

Medicinal Chemistry

  • Research in medicinal chemistry has exploited cyclopropyl(3-nitrophenyl)methanone for its antitubercular and antimalarial properties. One study synthesized a series of 4-alkylaminoaryl phenyl cyclopropyl methanones from 4-fluorochalcones, which exhibited good in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv and inhibited the growth of Plasmodium falciparum in vitro (Ajay et al., 2010).

Safety And Hazards

Cyclopropyl(3-nitrophenyl)methanone is intended for research use only . It is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

cyclopropyl-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBSPZKRZGRRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305041
Record name Cyclopropyl(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(3-nitrophenyl)methanone

CAS RN

5680-51-3
Record name 5680-51-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropyl(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250-mL three-necked flask equipped with a thermometer and an addition funnel is charged with fuming nitric acid (90%, 130 mL) and cooled to -10° C. Cyclopropyl phenyl ketone (21 mL) is added dropwise via the addition funnel over 15 min. During the addition of the ketone, the reaction temperature is maintained between -7° and -13° C. After stirring an additional 10 min at -10° C., the reaction mixture is poured onto 1 L of crashed ice, extracted with 700 mL of toluene, washed with two portions of 5% sodium hydroxide solution and one portion of brine, dried over magnesium sulfate and concentrated to give 28.14 g of yellow oil. Recrystallization from 50 mL of methanol gives 14.62 g of the title product as white crystals.
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Rashad Ahmed - 2014 - ro.uow.edu.au
Chapter 2 discusses the synthesis of the arenearylpyrimidylmethanes (AAPMs) series was investigated to further develop the structure activity relationships (SAR) of these compounds …
Number of citations: 2 ro.uow.edu.au
A Bouhlel, C Curti, C Tabelé, P Vanelle - Molecules, 2013 - mdpi.com
A convenient microwave irradiation protocol was utilized for the synthesis of β-ketosulfones 1–5 in good yields. These sulfones reacted with alkenes through a radical oxidative …
Number of citations: 16 www.mdpi.com

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